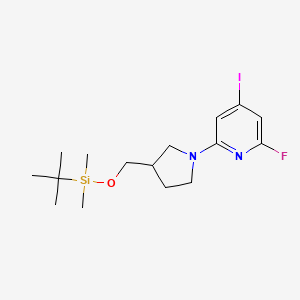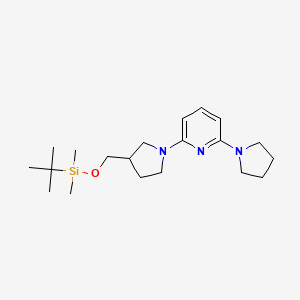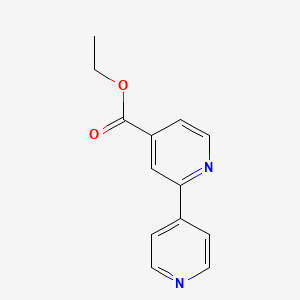![molecular formula C18H31BrN2O4 B1440471 Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate CAS No. 1219219-07-4](/img/structure/B1440471.png)
Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Inhibitors of Aspartate Transcarbamoylase : A series of N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, which are structurally related to Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate, were synthesized and found to be potential inhibitors of aspartate transcarbamoylase. These compounds also displayed antimicrobial activity against various microorganisms and significant activity against tumor cell lines (Dutta & Foye, 1990).
Impurity Profiling
- Impurity Profile of Related Compounds : For a glycoprotein IIb/IIIa antagonist, a study focused on the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, demonstrating the use of liquid chromatography-mass spectrometry in identifying byproducts in the synthesis of complex molecules (Thomasberger, Engel, & Feige, 1999).
Antibacterial Agents
- Antibacterial Potential : A series of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides were synthesized, initiating from the reaction of aryl/aralkyl amines with 2-bromoacetylbromide, showing significant antibacterial activity against various strains (Hussain et al., 2018).
Alzheimer's Disease Research
- Therapeutic Agents for Alzheimer's Disease : A study synthesized multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity, showing promise for development as drugs against Alzheimer's disease. This involved coupling 2-furyl(1-piperazinyl)methanone with various electrophiles, demonstrating a potential application in neurological research (Hassan et al., 2018).
Chelating Agents and Chemical Synthesis
- Synthesis of Chelating Agents : The synthesis of 2-oxo-1-piperazine acetic acids and their interconvertibility with linear amino acid analogues were studied, highlighting their application in the creation of chelating agents (Genik-Sas-Berezowsky & Spinner, 1970).
Safety And Hazards
Propriétés
IUPAC Name |
decyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BrN2O4/c1-2-3-4-5-6-7-8-9-12-25-17(23)13-15-18(24)20-10-11-21(15)16(22)14-19/h15H,2-14H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWIMINMWGKQQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CC1C(=O)NCCN1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine](/img/structure/B1440389.png)







![4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1440403.png)
![Tert-butyl 2-(3,4-dimethylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1440404.png)
![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide](/img/structure/B1440405.png)
![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1440406.png)

